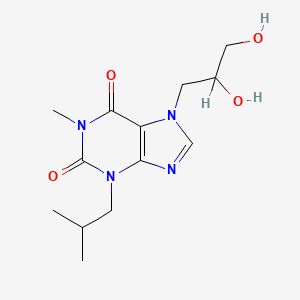
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a complex organic compound belonging to the class of azo dyes. These compounds are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This particular compound is known for its vibrant color and is widely used in various industrial applications, including textiles, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves multiple steps:
Diazotization: The process begins with the diazotization of 2,4-diamino-5-((4-sulphonatophenyl)azo)phenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-2-sulphonic acid under alkaline conditions to form the azo compound.
Disodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of nitro compounds.
Reduction: Reduction of the azo groups can yield amines. This reaction is often carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are frequently used.
Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Sulfonated or nitrated derivatives.
Scientific Research Applications
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets include enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include redox reactions and complex formation with metal ions.
Comparison with Similar Compounds
Similar Compounds
- Disodium 1,5-naphthalenedisulfonate
- Disodium 2-naphthalenesulfonate
- Disodium 1,6-naphthalenedisulfonate
Uniqueness
Disodium (5or8)-((2,4-diamino-5-((4-sulphonatophenyl)azo)phenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and undergo various chemical reactions makes it particularly valuable in industrial and research applications.
Properties
CAS No. |
84025-06-9 |
|---|---|
Molecular Formula |
C28H21N8NaO6S2 |
Molecular Weight |
652.6 g/mol |
IUPAC Name |
sodium;4-[[2,4-diamino-5-[(8-phenyldiazenyl-2-sulfonaphthalen-1-yl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22N8O6S2.Na/c29-21-15-22(30)25(16-24(21)34-32-19-10-12-20(13-11-19)43(37,38)39)35-36-28-26(44(40,41)42)14-9-17-5-4-8-23(27(17)28)33-31-18-6-2-1-3-7-18;/h1-16H,29-30H2,(H,37,38,39)(H,40,41,42);/q;+1/p-1 |
InChI Key |
GMPFHRSJTVXZBC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



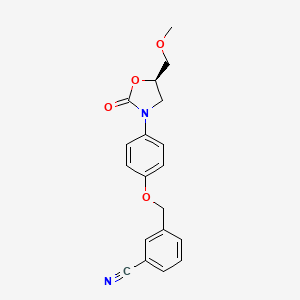
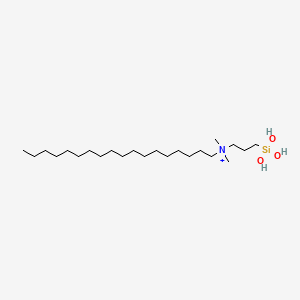
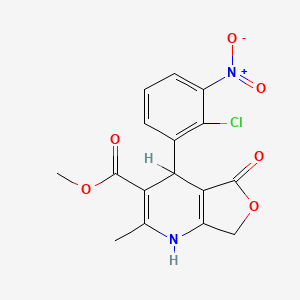
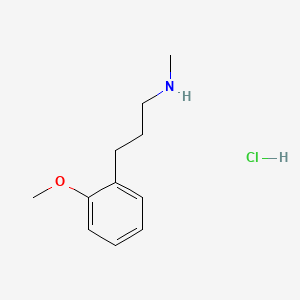
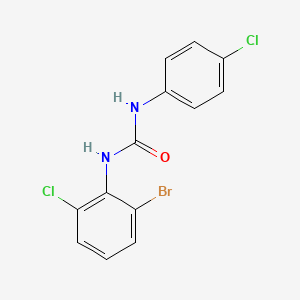
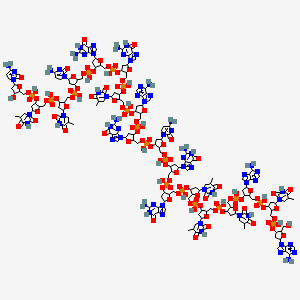
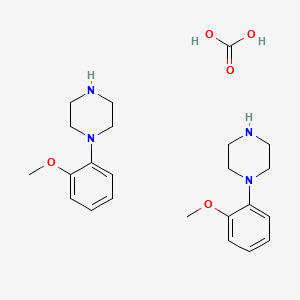
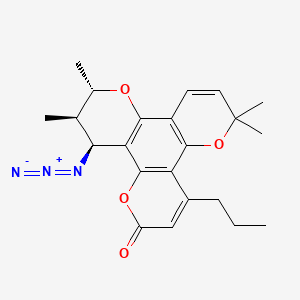

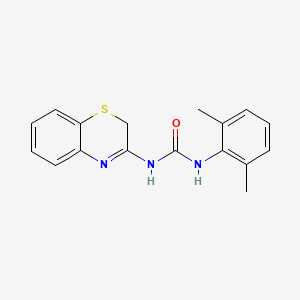
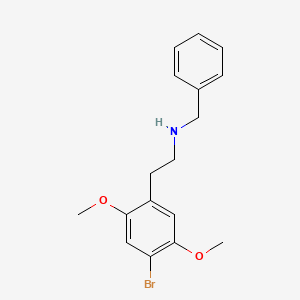
![9-(2-chlorophenyl)-3-methyl-N-prop-2-enyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729139.png)
